![molecular formula C20H26O3 B5119137 1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B5119137.png)
1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It has been widely used in scientific research for its ability to selectively block beta-2 adrenergic receptors. In
Mécanisme D'action
1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 118,551 selectively blocks beta-2 adrenergic receptors by binding to the receptor site and preventing the binding of beta-2 adrenergic agonists. This results in a decrease in the downstream signaling pathways that are activated by beta-2 adrenergic receptor activation. The exact mechanism of action of 1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 118,551 is not fully understood, but it is believed to involve a conformational change in the receptor that prevents the activation of downstream signaling pathways.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 118,551 depend on the specific physiological process being studied. In general, the blockade of beta-2 adrenergic receptors by 1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 118,551 results in a decrease in the downstream signaling pathways that are activated by beta-2 adrenergic receptor activation. This can result in a decrease in bronchodilation, cardiac function, and glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 118,551 is a useful tool for studying the role of beta-2 adrenergic receptors in various physiological processes. Its selective blockade of beta-2 adrenergic receptors allows for the specific study of beta-2 adrenergic receptor function. However, there are some limitations to the use of 1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 118,551 in lab experiments. For example, it may not be suitable for studying the effects of beta-2 adrenergic receptor blockade in disease states that involve the activation of other signaling pathways.
Orientations Futures
There are several future directions for the study of 1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 118,551. One direction is the development of more selective beta-2 adrenergic receptor antagonists that can selectively block beta-2 adrenergic receptors without affecting other signaling pathways. Another direction is the study of the effects of beta-2 adrenergic receptor blockade in disease states that involve the activation of other signaling pathways. Finally, the development of new methods for the synthesis of 1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 118,551 and other beta-2 adrenergic receptor antagonists may lead to the discovery of new compounds with improved properties.
Méthodes De Synthèse
The synthesis of 1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 118,551 involves several steps. The first step is the reaction of 2,3-dimethylphenol with ethyl bromide to form 2-ethoxy-3-methylphenol. The second step involves the reaction of 2-ethoxy-3-methylphenol with 1,4-dibromobutane to form 1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene. The final step is the purification of the compound using column chromatography.
Applications De Recherche Scientifique
1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 118,551 has been widely used in scientific research for its ability to selectively block beta-2 adrenergic receptors. It has been used to study the role of beta-2 adrenergic receptors in various physiological processes, such as bronchodilation, cardiac function, and glucose metabolism. It has also been used to study the effects of beta-2 adrenergic receptor blockade in various disease states, such as asthma, chronic obstructive pulmonary disease, and heart failure.
Propriétés
IUPAC Name |
1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-4-21-19-11-5-6-12-20(19)23-15-8-7-14-22-18-13-9-10-16(2)17(18)3/h5-6,9-13H,4,7-8,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXZJDIKOUSTEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCCOC2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Ethoxyphenoxy)butoxy]-2,3-dimethylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

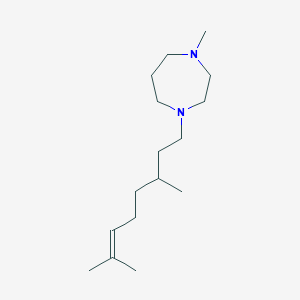
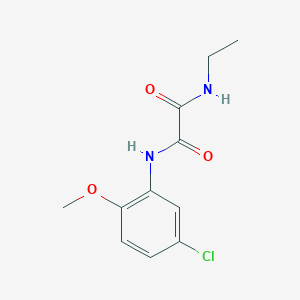
![2-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1-propanamine](/img/structure/B5119071.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(3-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5119074.png)
![N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide](/img/structure/B5119077.png)
![ethyl 1-methyl-5-{[2-(2-quinolinylthio)butanoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B5119085.png)
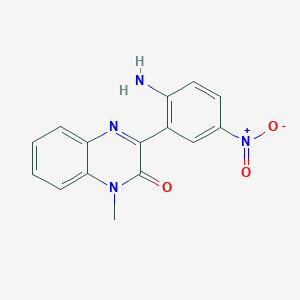
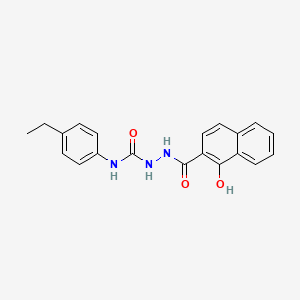
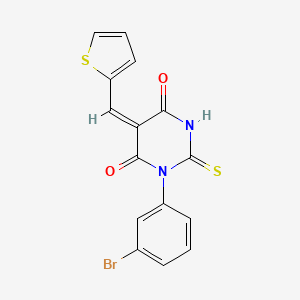
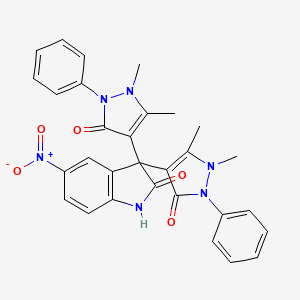
![1-(2-methoxybenzyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5119143.png)
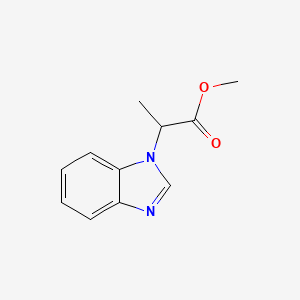

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-chlorobenzoate](/img/structure/B5119162.png)